(1S,3S)-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3S)-3-(Phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid: is a complex organic compound characterized by its cyclopentane ring structure, phenylmethoxycarbonyl group, and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common approach involves the reaction of cyclopentanecarboxylic acid with phenylmethoxycarbonyl chloride under controlled conditions. The reaction typically requires a suitable catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.
Chemical Reactions Analysis
(1S,3S)-3-(Phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group.
Substitution: The phenylmethoxycarbonyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acid derivatives such as esters and amides.
Reduction: Alcohols and aldehydes.
Substitution: Substituted phenylmethoxycarbonyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl group may engage in binding interactions with enzymes or receptors, leading to biological responses. The carboxylic acid group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
(1S,3S)-3-(Phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid: can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the phenylmethoxycarbonyl group.
Phenylmethoxycarbonyl derivatives: May have different ring structures or functional groups.
Amino acids: Similar in having amino and carboxylic acid functionalities but differ in structure and complexity.
Uniqueness: The presence of both the cyclopentane ring and the phenylmethoxycarbonyl group makes this compound unique, offering distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1S,3S)-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHMZYGMZLWARX-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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